Physicochemical Profile: LogP as a Determinant of Membrane Permeability in CNS Drug Design
The lipophilicity of 3-Chloro-6-(piperidin-1-yl)pyridazine, measured by its LogP, is a critical parameter for CNS drug design. The compound exhibits a computed LogP (XLogP3-AA) of 2.1 and a reported LogP of ~2.3, which falls within the optimal range for crossing the blood-brain barrier [1][2]. This compares favorably to more polar analogs, such as 3-chloro-6-(piperazin-1-yl)pyridazine, which is expected to have a significantly lower LogP due to the presence of a secondary amine, potentially limiting its passive membrane diffusion. This difference in lipophilicity directly impacts the suitability of the compound as a CNS-penetrant scaffold versus a peripheral target modulator.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.1; Reported LogP: ~2.3 |
| Comparator Or Baseline | 3-Chloro-6-(piperazin-1-yl)pyridazine (Expected LogP lower) |
| Quantified Difference | Not quantified directly in a single study; based on structural class inference. |
| Conditions | Computed property (XLogP3-AA) vs. reported vendor data vs. structural analog inference. |
Why This Matters
For CNS-targeted projects, a LogP in the 2-3 range is essential for passive blood-brain barrier penetration, making this piperidine analog a more suitable starting point than its more polar piperazine counterpart [3].
- [1] PubChem. (2025). 3-Chloro-6-(1-piperidinyl)pyridazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1722-11-8 View Source
- [2] Kuujia. (n.d.). Cas no 1722-11-8 (3-Chloro-6-(piperidin-1-yl)pyridazine). Retrieved from https://www.kuujia.com/cas-1722-11-8.html View Source
- [3] Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties and in vivo safety and efficacy data. ACS Chemical Neuroscience, 1(6), 420-434. (For CNS LogP range context) View Source
